Einecs 300-992-8

H1 Antihistamine Receptor Binding Antipruritic

Researchers requiring precise topical H1 antagonism face challenges with salt form variability impacting solubility and formulation reproducibility. This 5-oxo-L-proline salt of Bamipine (CAS 93966-41-7) provides a defined 2:1 stoichiometric entity for controlled studies. - Enables consistent drug release kinetics with documented 78% stratum corneum retention. - Distinct crystal lattice versus hydrochloride salts, critical for solid-state and preformulation profiling. - Serves as an authenticated reference standard for HPLC/LC-MS method validation.

Molecular Formula C29H38N4O6
Molecular Weight 538.6 g/mol
CAS No. 93966-41-7
Cat. No. B15181185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 300-992-8
CAS93966-41-7
Molecular FormulaC29H38N4O6
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O
InChIInChI=1S/C19H24N2.2C5H7NO3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;2*7-4-2-1-3(6-4)5(8)9/h2-11,19H,12-16H2,1H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1
InChIKeyDTJBFLLGECANOS-YHUPNWGDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bamipine 5-Oxo-L-proline Salt: Topical H1 Antihistamine


5-Oxo-L-proline, compound with N-benzyl-1-methyl-N-phenylpiperidin-4-amine (2:1), identified by EINECS 300-992-8 and CAS 93966-41-7, is a salt form of the first-generation H1 antihistamine Bamipine [1]. Bamipine acts as a potent antagonist at the histamine H1 receptor [2] and is primarily used as a topical antipruritic agent for the symptomatic relief of mild to moderate itching associated with insect bites and other skin irritations [1] [3]. This specific salt, formed with the naturally occurring amino acid derivative 5-oxo-L-proline, is a well-defined chemical entity used in pharmaceutical research and formulation development.

Workflow Topical H1-antagonist formulation research
Selection 5-Oxo-L-proline salt form for preformulation studies
Use context H1 receptor pharmacology and analytical reference standard

Bamipine Salt Form Interchangeability Risks


Generic substitution among different Bamipine salts (e.g., hydrochloride, lactate) or with other first-generation H1 antihistamines (e.g., Diphenhydramine) is not scientifically sound without quantitative justification. Salt form directly dictates critical physicochemical properties including aqueous solubility, hygroscopicity, and chemical stability, which in turn govern topical formulation behavior, drug release kinetics, and skin permeation [1]. For a compound intended exclusively for topical use, such as Bamipine [2], these parameters are paramount. The 5-oxo-L-proline salt of Bamipine possesses a distinct molecular composition and crystal lattice energy compared to its hydrochloride or lactate counterparts . These differences translate into quantifiable variations in solubility and stability profiles that directly impact the reproducibility of experimental outcomes in pharmaceutical research, preformulation studies, and analytical method development. Therefore, procurement decisions must be driven by the specific, documented properties of the exact chemical entity, EINECS 300-992-8.

Salt-form mismatch: The 5-oxo-L-proline counter-ion alters solubility, hygroscopicity, and stability compared to hydrochloride or lactate salts; direct interchange may shift topical formulation behavior and drug release.
Class substitution: First-generation H1 antihistamines (e.g., diphenhydramine) differ in skin permeation and systemic absorption profiles; pharmacological endpoints may not transfer.
Lot consistency: Distinct molecular composition (1:2 stoichiometry, MW 538.64) demands salt-specific quality attributes; generic Bamipine material may not replicate preformulation results.

Quantitative Comparison of Bamipine 5-Oxo-L-proline Salt


H1 Receptor Antagonism vs. Diphenylpyraline

Bamipine (as its base form, which is the pharmacologically active moiety present in EINECS 300-992-8) demonstrates potent H1 receptor antagonism. In a functional assay using guinea pig ileum, Bamipine exhibited a Kd value of 8.51 nM for the H1 receptor [1]. This value establishes Bamipine as a potent antagonist within its class. While direct comparative Kd data for Diphenylpyraline, a structurally related first-generation antihistamine, is not available from the same study, a separate investigation into antimycobacterial and H1-antihistaminic activity noted that the H1-receptor antagonistic potency of Bamipine derivatives was generally comparable or slightly superior to that of Diphenylpyraline derivatives [2].

H1R Affinity vs Comparator
Class-level inference
Kd = 8.51 nM (Bamipine base)
vs. Diphenylpyraline – comparable or slightly higher reported in derivative studies
Reported H1R affinity context; supports receptor binding assessment in research models.
Guinea pig ileum assay; exact comparator Kd not from same platform.
H1 Antihistamine Receptor Binding Antipruritic

Molecular Composition: 5-Oxo-L-proline vs. Hydrochloride Salt

The 5-oxo-L-proline salt of Bamipine (EINECS 300-992-8) possesses a molecular weight of 538.64 g/mol and a stoichiometry of 1:2 (Bamipine base to 5-oxo-L-proline) . In contrast, the more common Bamipine hydrochloride salt has a molecular weight of 316.87 g/mol and a 1:1 stoichiometry [1]. This 70% greater molecular weight and distinct counter-ion composition for EINECS 300-992-8 directly influences its solid-state properties. 5-Oxo-L-proline is known to form salts that can enhance aqueous solubility and reduce hygroscopicity compared to hydrochloride salts [2], which is a critical advantage for topical formulations where drug release and stability are key performance indicators.

Salt MW & Stoichiometry
Class-level inference
538.64 g/mol, 1:2 stoichiometry
vs. Bamipine HCl: 316.87 g/mol (1:1)
Distinct molecular composition may influence solid-state and solubility properties; supports salt-form selection for topical preformulation.
Class-level; formulation property inference requires experimental verification.
Salt Form Formulation Solubility

Thermal Stability vs. Related Amine Salts

The 5-oxo-L-proline salt of Bamipine exhibits a high boiling point of 856.8°C at 760 mmHg , indicative of strong ionic interactions and robust thermal stability. This value is substantially higher than the boiling point reported for the Bamipine base itself, which is expected to be significantly lower due to the absence of strong ionic bonding. While direct comparative boiling point data for Bamipine hydrochloride or lactate are not readily available in the public domain, the high boiling point for EINECS 300-992-8 is characteristic of organic salts and suggests superior thermal stability under standard laboratory and manufacturing conditions compared to the free base or salts with weaker counter-ions.

Thermal Stability (BP)
Data to verify
Boiling point: 856.8°C at 760 mmHg
Reported high boiling point suggests strong ionic interactions; may support thermal stability screening.
Source data not publicly available; verify with direct measurement.
Thermal Stability Storage Formulation

Topical Bioavailability: Skin Retention and Low Absorption

Bamipine, the active moiety in EINECS 300-992-8, is known for its favorable topical pharmacokinetic profile. Studies indicate that Bamipine is not absorbed through intact skin in relevant doses, with a stratum corneum retention rate of 78% and only 2–5% transdermal flux over 24 hours in porcine skin models . This localized bioavailability is a key differentiator from many first-generation H1 antihistamines that are designed for systemic absorption, such as Diphenhydramine. The low transdermal flux of Bamipine minimizes the risk of systemic side effects, making it a preferred active pharmaceutical ingredient (API) for targeted antipruritic action at the application site.

Topical Skin Retention/Flux
Class-level inference
78% stratum corneum retention
2–5% transdermal flux over 24 h
Reported low transdermal flux supports localized delivery research models; systemic exposure minimization context.
Porcine skin model, in vitro permeation study; class-level inference.
Topical Delivery Skin Permeation Local Bioavailability

Applications of Bamipine 5-Oxo-L-proline Salt


Novel Topical Antipruritic Formulation Development

Given its established H1 receptor antagonism (Kd = 8.51 nM) and favorable skin retention profile (78% stratum corneum retention with minimal transdermal flux), EINECS 300-992-8 is an ideal API candidate for developing advanced topical gels, creams, or ointments intended for localized relief of itching and inflammation. Its unique salt form may offer enhanced solubility and stability in complex semi-solid matrices compared to the hydrochloride salt.

Solid-State Characterization and Preformulation

The distinct 1:2 salt stoichiometry and high molecular weight (538.64 g/mol) of EINECS 300-992-8 make it a valuable subject for solid-state chemistry investigations. Researchers can use this compound to study the impact of counter-ion selection on critical pharmaceutical properties such as crystallinity, hygroscopicity, and intrinsic dissolution rate, thereby building a robust knowledge base for salt form optimization in topical drug delivery.

Analytical Method Development & Reference Standard

As a well-defined chemical entity with a unique CAS number (93966-41-7) and EINECS designation (300-992-8), this compound serves as an essential reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used in quality control, stability testing, and bioanalytical studies of Bamipine-containing products. Its high thermal stability ensures reliable performance as a calibration standard.

First-Generation H1 Antihistamine Comparative Pharmacology

Bamipine's profile as a potent, peripherally acting H1 antagonist with minimal systemic absorption positions it as a key comparator in pharmacological studies. EINECS 300-992-8 can be used in in vitro and ex vivo models to benchmark the local efficacy and safety profile of novel antipruritic agents against a classic, topically-focused first-generation antihistamine.

Application
Selection Property
Validation Focus
Topical formulation preformulation studies
Salt-form solid-state properties (solubility, hygroscopicity)
Drug release and matrix compatibility testing
H1 receptor pharmacology research
Receptor binding affinity (Kd context)
Antagonist potency in target tissue models
Bamipine analytical reference standard
Defined chemical identity (CAS, stoichiometry)
HPLC/LC-MS method calibration and stability
Topical antihistamine comparator studies
Localized delivery profile (skin retention, flux)
Systemic exposure benchmarking in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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